Corrosion Inhibition Efficiency: 4-Bromo-N-hydroxybenzothioamide (THA-Br) vs. N-Hydroxybenzothioamide (THA-H) – Constitutional Isomer Class-Level Inference for the 2-Hydroxy Isomer
In a comparative study of N-hydroxybenzothioamide derivatives as corrosion inhibitors for mild steel in 1 M HCl, the 4-bromo-substituted analog THA-Br (4-bromo-N-hydroxybenzothioamide) demonstrated a maximum inhibition efficiency exceeding 90% at 300 ppm, as measured by weight loss, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) [1]. The unsubstituted parent compound THA-H (N-hydroxybenzothioamide) also achieved >90% efficiency under identical conditions, while the 4-methoxy analog THA-OCH₃ reached 94.26% [1]. This data set establishes that bromine substitution at the 4-position on the N-hydroxybenzothioamide core is compatible with high inhibition performance, though it does not directly quantify the 2-hydroxy isomer. The 2-hydroxy substitution pattern in 4-bromo-2-hydroxybenzene-1-carbothioamide creates a distinct O,S-chelation geometry (ortho-hydroxy-thioamide) that differs fundamentally from the N-hydroxy motif; class-level inference suggests the 2-hydroxy isomer may exhibit different adsorption orientation and inhibitor-metal interaction strength due to altered HOMO-LUMO gap and dipole moment, as demonstrated by DFT calculations on the N-hydroxy series [1]. However, direct head-to-head corrosion inhibition data for the 2-hydroxy isomer are not available in the open literature.
| Evidence Dimension | Corrosion inhibition efficiency on mild steel in 1 M HCl at 300 ppm |
|---|---|
| Target Compound Data | No direct data for 4-bromo-2-hydroxybenzene-1-carbothioamide (2-hydroxy isomer) |
| Comparator Or Baseline | THA-Br (4-bromo-N-hydroxybenzothioamide): >90% inhibition efficiency at 300 ppm; THA-H (N-hydroxybenzothioamide): >90% at 300 ppm; THA-OCH₃ (4-methoxy-N-hydroxybenzothioamide): 94.26% at 300 ppm |
| Quantified Difference | Cannot be calculated for the 2-hydroxy isomer; N-hydroxy series shows bromination retains >90% efficiency |
| Conditions | Mild steel coupons in 1 M HCl, inhibitor concentration 300 ppm, weight loss/PDP/EIS methods, Langmuir adsorption isotherm |
Why This Matters
This evidence indicates that 4-bromo substitution on the aryl ring of benzothioamide-type corrosion inhibitors does not diminish inhibition performance, implying that 4-bromo-2-hydroxybenzene-1-carbothioamide is a viable candidate for corrosion inhibition applications, though its ortho-hydroxy chelation motif may confer distinct adsorption characteristics that warrant direct experimental evaluation before procurement for this use case.
- [1] Omrani, R., Taktouk, S., Akacha, A.B., Kharmachi, I., Abdallah, M.A.B., & Raddaoui, A. (2021). N–hydroxybenzothioamide derivatives as green and efficient corrosion inhibitors for mild steel: Experimental, DFT and MC simulation approach. Journal of Molecular Structure, 1242, 130782. View Source
